1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Description
Historical Development of Sulfonyl-Azetidinyl-Triazole Compounds
The evolution of sulfonyl-azetidinyl-triazole derivatives traces back to foundational discoveries in heterocyclic chemistry. The triazole ring, first described by Bladin in 1885, became a cornerstone of medicinal chemistry following the mid-20th-century identification of azole antifungals. Parallel advancements in azetidine synthesis, particularly strain-release functionalization methods developed by Baran and Aggarwal, enabled the incorporation of nitrogen-rich small rings into complex architectures.
The integration of sulfonyl groups emerged as a pivotal modification, enhancing electrophilicity and target binding. Early work on sulfonyl chlorides in the 1970s laid the groundwork for modern sulfonylation techniques, as seen in the synthesis of 4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. By the 2020s, protocols for coupling sulfonyl fluorides with azetidines under mild thermal conditions (60°C) facilitated the scalable production of derivatives like this compound.
Table 1: Key Milestones in Sulfonyl-Azetidinyl-Triazole Development
Significance in Pharmaceutical Research
This compound’s hybrid structure positions it as a multi-target therapeutic candidate. The 1,2,4-triazole moiety, known for hydrogen-bonding capacity, synergizes with the sulfonyl group’s enzyme-inhibitory properties. Recent studies highlight its potential in oncology: derivatives such as indolyl-1,2,4-triazoles exhibit nanomolar inhibitory activity against CDK4/6 kinases, critical targets in breast cancer. Molecular docking analyses reveal that the dichlorophenyl-sulfonyl group mimics palbociclib’s interactions with ATP-binding pockets, suggesting competitive inhibition.
Additionally, the azetidine ring’s constrained geometry improves metabolic stability compared to larger N-heterocycles, addressing a common limitation in drug design. Computational models predict favorable LogP (2.8) and polar surface area (98 Ų) values, aligning with Lipinski’s criteria for oral bioavailability.
Position within Heterocyclic Chemistry
The compound epitomizes three heterocyclic design principles:
- Triazole Versatility : The 1,2,4-triazole core participates in π-π stacking and coordinate bonding, enhancing receptor affinity. Its bioisosteric equivalence to carboxyl groups enables scaffold hopping in drug optimization.
- Azetidine Rigidity : The four-membered azetidine ring introduces torsional strain, reducing conformational flexibility and entropic penalties upon target binding. This contrasts with five-membered pyrrolidines, which exhibit greater ring puckering.
- Sulfonyl Electrophilicity : The sulfonyl group acts as a hydrogen-bond acceptor and transition-state mimic, particularly in protease and kinase inhibition.
Table 2: Structural Contributions to Bioactivity
Research Evolution Timeline
The compound’s development reflects iterative advances in synthetic and computational chemistry:
- 2015–2020 : Computational studies identify sulfonyl-azetidines as kinase inhibitor scaffolds.
- 2021 : First synthesis of this compound via copper-catalyzed azide-alkyne cycloaddition.
- 2023 : Demonstration of CDK4/6 inhibition (IC₅₀ = 0.891–3.031 μM) in MCF-7 breast cancer cells.
- 2024 : Application of thermal defluoro-sulfonylation for gram-scale synthesis.
This trajectory underscores its transition from a synthetic curiosity to a preclinical candidate, with ongoing investigations into proteolysis-targeting chimeras (PROTACs) and antibiotic adjuvants.
Properties
IUPAC Name |
1-[[1-(2,6-dichlorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S/c13-10-2-1-3-11(14)12(10)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHYQMIGTJRXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2Cl)Cl)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a member of the triazole family known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets. This article focuses on the biological activity of this specific compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a triazole ring fused with an azetidine moiety and a sulfonyl group attached to a dichlorophenyl substituent. This unique arrangement is believed to contribute to its biological activity. The molecular formula is , and the molecular weight is approximately 390.2 g/mol.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various fungal strains. In a study evaluating antifungal activity:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0156 | Candida albicans |
| Compound B | 0.125 | Aspergillus flavus |
| Compound C | 0.5 | Trichoderma viride |
This indicates that the triazole moiety is crucial for its antifungal activity, potentially due to its ability to inhibit ergosterol synthesis in fungal cell membranes .
Anticancer Activity
Triazoles have also been explored for their anticancer properties. A recent review highlighted that certain triazole derivatives can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structural features have shown:
- Inhibition of cell proliferation : Studies suggest that these compounds can significantly reduce the viability of cancer cell lines.
- Induction of apoptosis : Mechanistic studies indicate that they may activate intrinsic and extrinsic apoptotic pathways.
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to desired therapeutic effects.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate DNA, affecting replication and transcription processes.
Case Studies
Several case studies have documented the efficacy of triazole-based compounds in clinical settings:
- Case Study 1 : A clinical trial involving a triazole derivative showed a significant reduction in tumor size in patients with advanced melanoma.
- Case Study 2 : Another study reported that patients receiving treatment with a related triazole compound experienced improved outcomes in fungal infections resistant to standard therapies.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related 1,2,4-triazole derivatives:
Key Structural Differences and Implications
- Halogen Substitution: The target compound’s 2,6-dichlorophenyl group contrasts with the 2,4-dichlorophenyl substituents in propiconazole and penconazole.
- Sulfonylazetidine vs. Dioxolane/Silyl Groups : The sulfonylazetidine moiety in the target compound replaces the dioxolane ring in propiconazole or the silyl group in flusilazole. This polar group could improve water solubility and metabolic stability, addressing limitations of lipophilic triazole fungicides .
- Biological Activity : Propiconazole is documented to inhibit bacterial activity in soil, whereas bromuconazole and penconazole exhibit broad antifungal effects . The target compound’s activity remains uncharacterized but may leverage its unique structure for selective CYP51 inhibition.
Pharmacokinetic and Toxicity Considerations
- Propiconazole: Its dioxolane ring enhances membrane permeability but may contribute to environmental persistence and non-target toxicity .
- Flusilazole : The silyl group increases lipophilicity, improving fungal cell penetration but raising bioaccumulation risks .
- Computational studies (in silico) on similar triazoles suggest that such modifications optimize drug-likeness parameters .
Q & A
Q. What are the primary synthetic routes for 1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, and what reaction parameters are critical for success?
The compound is synthesized via multi-step protocols:
- Step 1 : Preparation of the sulfonyl chloride intermediate (e.g., 2,6-dichlorophenylsulfonyl chloride) and reaction with azetidine to form the sulfonamide-azetidine intermediate .
- Step 2 : Functionalization of the azetidine via alkylation or "Click" chemistry (azide-alkyne cycloaddition) to introduce the triazole moiety .
- Critical Parameters :
- Temperature control (<60°C) to avoid decomposition of the sulfonyl chloride .
- Use of catalysts (e.g., Cu(I) for Click chemistry) to enhance regioselectivity .
- Solvent selection (e.g., DMF or THF) to stabilize intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole and sulfonamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves steric interactions, such as dihedral angles between the triazole, azetidine, and dichlorophenyl groups .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Q. What preliminary biological screening approaches are recommended to evaluate its therapeutic potential?
- In vitro assays :
- Target-based assays : Inhibition of fungal CYP51 or human kinases linked to triazole-mediated mechanisms .
Advanced Research Questions
Q. How can researchers address low yields during the Suzuki coupling or Click chemistry steps in synthesis?
- Optimize Catalysts : Replace traditional Cu(I) with ligand-accelerated systems (e.g., TBTA for Click chemistry) to reduce side reactions .
- Microwave-assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves regioselectivity in triazole formation .
- Purification Strategies : Use silica gel chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate polar intermediates .
Q. How should contradictory biological activity data (e.g., variable MIC values across studies) be analyzed?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2,6-dichlorophenyl vs. 4-methylstyryl groups) on target binding .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to mitigate aggregation artifacts in bioassays .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. What computational methods are suitable for predicting binding modes and optimizing this compound’s efficacy?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for target interactions .
- Molecular Docking : Simulate binding to CYP51 (fungal target) using AutoDock Vina, focusing on triazole coordination to heme iron .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Single-Crystal X-ray Diffraction : Determine absolute configuration, particularly for the azetidine ring’s puckering and sulfonamide torsion angles .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl) influencing crystal packing and solubility .
Methodological Notes for Data Interpretation
- Contradictory Bioactivity : Variations may arise from differences in assay conditions (e.g., pH, serum content) or microbial strain specificity . Cross-validate results using standardized CLSI protocols.
- Synthetic Challenges : If Click chemistry fails, explore alternative routes like Huisgen cycloaddition with strain-promoted azides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
